molecular formula C13H18O3 B8761738 tert-Butyl 2-(4-methoxyphenyl)acetate CAS No. 33155-61-2

tert-Butyl 2-(4-methoxyphenyl)acetate

Cat. No.: B8761738
CAS No.: 33155-61-2
M. Wt: 222.28 g/mol
InChI Key: MHFNYHQNPQVUBB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methoxyphenyl)acetate is a synthetic ester derivative characterized by a tert-butyl ester group and a 4-methoxyphenylacetate backbone. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of calcium-independent phospholipase A2 inhibitors . Its structure combines lipophilic tert-butyl groups with the electron-donating methoxy substituent, influencing both reactivity and solubility. Key spectroscopic data include distinct ¹H NMR signals for the tert-butyl group (~1.4 ppm) and methoxy protons (~3.8 ppm), along with a molecular ion peak at m/z 463 ([M−H]⁻) in mass spectrometry .

Properties

CAS No.

33155-61-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

MHFNYHQNPQVUBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Amino vs. Methoxy Groups
  • tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8): Replacing the methoxy group with an amino group significantly alters electronic properties. Synthesis often involves catalytic hydrogenation or Schiff base reduction .
  • tert-Butyl 2-(4-nitrophenoxy)acetate: The nitro group is strongly electron-withdrawing, increasing electrophilicity and reducing stability under basic conditions. This compound exhibits a lower log P (2.1 vs. 3.5 for the methoxy analog) due to nitro polarity .
Hydroxy and Formyl Derivatives
  • tert-Butyl 2-(2-hydroxyphenyl)acetate (CAS 258331-10-1):
    The ortho-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the molecule but reducing ester hydrolysis rates. Similarity scores (0.91–0.98) to the methoxy derivative highlight structural overlap .
  • tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6): The formyl group introduces reactivity toward nucleophiles, making this compound a key intermediate in condensation reactions. Safety data indicate higher acute toxicity compared to the methoxy analog .

Ester Group Modifications

Ethyl and Methyl Esters
  • Ethyl 2-(4-methoxyphenyl)acetate and Methyl 2-(4-methoxyphenyl)acetate :
    Smaller ester groups (ethyl/methyl) reduce steric hindrance, accelerating enzymatic hydrolysis. These analogs exhibit lower molecular weights (~208–222 g/mol vs. 235 g/mol for tert-butyl) and higher volatility .
Branched vs. Linear Chains
  • tert-Butyl 2-((2S)-2-(2-hydroxy-6-(4-methoxyphenyl)hexanamido)hexanamido)acetate (Compound 11c): Additional amide and hydroxy groups enhance hydrogen-bonding capacity, improving binding to enzyme active sites (e.g., phospholipase A2 inhibition) but reducing solubility in nonpolar solvents .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Key Substituents log P Notable Applications
tert-Butyl 2-(4-methoxyphenyl)acetate C₁₃H₁₈O₄ 235.28 4-OCH₃, tert-butyl 3.5 Enzyme inhibition
tert-Butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 207.27 4-NH₂, tert-butyl 2.1 Pharmaceutical intermediates
Ethyl 2-(4-methoxyphenyl)acetate C₁₁H₁₄O₃ 194.23 4-OCH₃, ethyl 2.8 Solvent-based synthesis
tert-Butyl 2-(4-nitrophenoxy)acetate C₁₂H₁₅NO₅ 253.25 4-NO₂, tert-butyl 2.1 Electrophilic intermediates

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